6-(2-Fluoro-5-methylphenoxy)hexan-2-one
Description
6-(2-Fluoro-5-methylphenoxy)hexan-2-one is a fluorinated aromatic ether ketone with the molecular formula C₁₃H₁₅FO₂. Its structure features a hexan-2-one backbone substituted at the 6-position with a 2-fluoro-5-methylphenoxy group. This compound is of interest in organic synthesis, particularly as an intermediate for pharmaceuticals, agrochemicals, or specialty materials, given the electron-withdrawing fluorine atom and methyl group that modulate reactivity and stability .
Properties
IUPAC Name |
6-(2-fluoro-5-methylphenoxy)hexan-2-one | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H17FO2/c1-10-6-7-12(14)13(9-10)16-8-4-3-5-11(2)15/h6-7,9H,3-5,8H2,1-2H3 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
JUGGHWLJVFGDDU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=C(C=C1)F)OCCCCC(=O)C | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H17FO2 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
224.27 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Structural Analogs and Functional Group Variations
The following compounds share structural similarities with 6-(2-Fluoro-5-methylphenoxy)hexan-2-one, differing primarily in functional groups or substituents:
Key Observations :
- Steric Effects: The methyl group at the 5-position on the phenoxy ring may hinder steric access to the ketone, reducing reaction rates compared to less substituted analogs like hexan-2-one .
Claisen-Schmidt Condensation
Hexan-2-one derivatives are commonly synthesized via Claisen-Schmidt reactions. For example, camphor (1,7,7-trimethylbicyclo[2.2.1]hexan-2-one) reacts with substituted benzaldehydes under grinding conditions with NaOH to yield benzylidene derivatives in >80% yields . While direct evidence for this compound is lacking, its ketone group likely participates similarly in condensation reactions, albeit with modified kinetics due to fluorine's electron-withdrawing effects.
Ring-Expansion Reactions
Bicyclohexanones (e.g., bicyclo[2.1.1]hexan-2-one) undergo diazomethane-mediated ring expansion to bicycloheptanones . The fluorinated phenoxy group in this compound may influence such reactions by altering ring strain or steric hindrance.
Physicochemical Properties
Solubility and Intermolecular Interactions
Hexan-2-one exhibits exothermic mixing with o-xylene due to dipole-π interactions between its ketone group and aromatic rings . For this compound, the fluorine atom may enhance polarity, increasing solubility in polar aprotic solvents (e.g., DMF) compared to non-fluorinated analogs.
Thermal Stability
No direct data exists for the target compound, but hexan-2-one derivatives generally have boiling points between 120–160°C . The fluorinated phenoxy group may raise the boiling point due to increased molecular weight and polarity.
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